molecular formula C9H6ClN3O B1444298 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde CAS No. 1310531-91-9

4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde

Cat. No.: B1444298
CAS No.: 1310531-91-9
M. Wt: 207.61 g/mol
InChI Key: KEQBBMHQXVRVRP-UHFFFAOYSA-N
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Description

4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the triazole ring is introduced to the benzaldehyde moiety .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction .

Scientific Research Applications

4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde include other triazole derivatives such as:

  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid
  • 4-(2-chloro-6-(1H-1,2,4-triazol-1-yl)benzaldehyde
  • 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester

These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

IUPAC Name

4-chloro-2-(1,2,4-triazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQBBMHQXVRVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=NC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a microwave reaction vessel are combined 4-chloro-2-fluoro-benzaldehyde (200 mg. 1.26 mmol), 1H-1,2,4-triazole (113 mg, 1.64 mmol) and potassium carbonate (350 mg, 2.52 mmol) in DMSO (5 mL) and warmed to 80° C. for 5 minutes in a microwave. The reaction mixture is cooled to room temperature and poured into water and extracted with EtOAc (3×). The combined organics are dried (MgSO4), filtered and concentrated. Purification via flash chromatography (12 g silica gel, 0-3% MeOH/CH2Cl2) affords 4-chloro-2-1,2,4-triazol-1-yl-benzaldehyde which is used without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
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4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
Reactant of Route 3
4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
Reactant of Route 4
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4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
Reactant of Route 5
4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde
Reactant of Route 6
4-chloro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde

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